molecular formula C9H13IO2 B2840043 Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate CAS No. 2242693-89-4

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate

Cat. No. B2840043
CAS RN: 2242693-89-4
M. Wt: 280.105
InChI Key: REAWFFILFYWVSY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate is a chemical compound with the CAS Number: 2242693-89-4 . It has a molecular weight of 280.11 . The IUPAC name for this compound is ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate is 1S/C9H13IO2/c1-2-12-7(11)3-8-4-9(10,5-8)6-8/h2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate has a molecular weight of 280.11 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Cyclization and Polymorphism Studies

  • Cyclization Products of ACE Inhibitors : A study examined the crystal structures of an orthorhombic polymorph of a cyclization product of perindopril, a popular ACE inhibitor. This research highlights the importance of understanding the structural variations and polymorphism in drug development (Bojarska et al., 2013).

Synthetic Methodologies

  • Improvement in Synthesis Techniques : Research on the synthesis of cyclopropylidene carboxylate esters and their reactivity demonstrates advancements in synthetic methodologies that could be applicable to the synthesis or modification of Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate. Such methodologies enable the creation of complex molecules for pharmaceutical applications (Spitzner & Swoboda, 1986).

Chemical Characterization

  • GC-MS Characterization : A study on the chemical characterization of the aerial parts of Fagonia longispina by GC-MS provides an example of how Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate could be characterized and analyzed for potential applications in natural product research and drug discovery (Hamidi, 2016).

Mechanism of Action

The mechanism of action for Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate is not specified in the search results. As an ester, it may undergo hydrolysis in the presence of a base or an acid .

properties

IUPAC Name

ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO2/c1-2-12-7(11)3-8-4-9(10,5-8)6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAWFFILFYWVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CC(C1)(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate

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